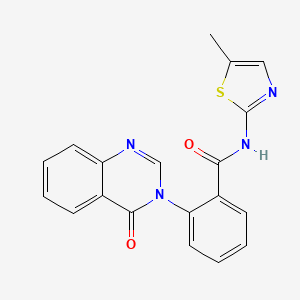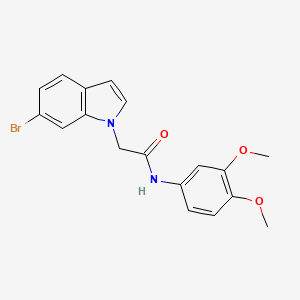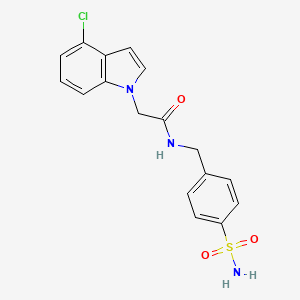
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: is a synthetic organic compound that features a thiazole ring, a quinazolinone moiety, and a benzamide group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves multi-step organic reactions:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Quinazolinone Moiety: The quinazolinone structure can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Coupling Reaction: The final step involves coupling the thiazole and quinazolinone intermediates with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydroquinazolinones.
Substitution Products: Various substituted benzamides.
Applications De Recherche Scientifique
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating infections and cancers.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide involves:
Molecular Targets: Binding to specific enzymes or receptors in microbial or cancer cells.
Pathways: Inhibiting key biochemical pathways essential for cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)benzamide: can be compared with other thiazole and quinazolinone derivatives.
Similar Compounds: Thiazole-based antibiotics, quinazolinone-based anticancer agents.
Uniqueness
Structural Uniqueness: The combination of thiazole, quinazolinone, and benzamide groups.
Biological Activity: Potential for unique biological activities due to its distinct structure.
Propriétés
Formule moléculaire |
C19H14N4O2S |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C19H14N4O2S/c1-12-10-20-19(26-12)22-17(24)14-7-3-5-9-16(14)23-11-21-15-8-4-2-6-13(15)18(23)25/h2-11H,1H3,(H,20,22,24) |
Clé InChI |
CBJXSIMXJKDGBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(S1)NC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-4-[({2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14937478.png)
![Methyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B14937488.png)


![ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B14937524.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14937525.png)


![N-(3-bromophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14937549.png)
![methyl N-({[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)-L-methioninate](/img/structure/B14937559.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B14937566.png)

![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14937574.png)

